N-(4-fluorophenyl)-2-nitroaniline
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Overview
Description
N-(4-fluorophenyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-fluoroaniline. One common method is to react 4-fluoroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acidic medium.
Major Products Formed
Reduction: N-(4-fluorophenyl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are studied for their efficacy in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, increasing its potency and selectivity.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-nitroaniline can be compared with other nitroaniline derivatives:
N-(4-chlorophenyl)-2-nitroaniline: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the different electronic effects of chlorine.
N-(4-bromophenyl)-2-nitroaniline: Contains a bromine atom, which can affect its chemical properties and interactions with biological targets.
N-(4-methylphenyl)-2-nitroaniline: The presence of a methyl group can influence its solubility and reactivity compared to the fluorine-substituted compound.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNNTOZYJSSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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